"Methyl-d3 β-D-Glucuronide Sodium Salt" chemical properties
"Methyl-d3 β-D-Glucuronide Sodium Salt" chemical properties
This technical guide is structured as a high-level monograph for analytical chemists and toxicologists. It moves beyond basic definitions to focus on the application of Methyl-d3
Technical Monograph: Methyl-d3 -D-Glucuronide Sodium Salt
Optimizing Enzymatic Hydrolysis & Quantitative Bioanalysis
Executive Summary: The Role of the Isotope
In high-throughput forensic and clinical toxicology, the reliability of urinary drug testing hinges on a single, often variable step: enzymatic deconjugation . Methyl-d3
Unlike traditional internal standards that correct for ionization suppression, Methyl-d3-Gluc serves a dual purpose:
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Hydrolysis Monitor: It mimics the glycosidic bond of drug conjugates. If the enzyme fails to cleave this simple surrogate, the sample preparation is flagged as invalid.
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Quantitative Anchor: Its deuterium labeling (
) provides a mass-resolved signal distinct from endogenous methyl glucuronide, enabling precise quantification via Isotope Dilution Mass Spectrometry (IDMS).
Physicochemical Identity & Properties[1][2][3][4][5]
The sodium salt form confers high water solubility, essential for aqueous enzyme buffers, but introduces significant hygroscopicity that demands rigorous handling protocols.
| Property | Specification | Technical Note |
| Chemical Name | Methyl-d3 | The |
| Molecular Formula | Sodium adduct stabilizes the carboxylate group. | |
| Molecular Weight | ~233.17 g/mol | +3.02 Da shift vs. unlabeled analog. |
| Solubility | >50 mg/mL (Water) | Highly soluble; ideal for aqueous master mixes. |
| pKa | ~3.2 (Carboxylic acid) | Fully ionized at physiological pH (7.4) and hydrolysis pH (4.5–5.0). |
| Hygroscopicity | High (Deliquescent) | CRITICAL: Must be weighed in low-humidity environments (<30% RH). |
Mechanistic Application: The "Hydrolysis Sentinel"
The primary utility of Methyl-d3-Gluc is its ability to act as a Process Control Internal Standard (PCIS) . In a typical workflow, the standard is spiked into the urine matrix before enzyme addition.
The Biochemical Logic
-glucuronidase enzymes (e.g., from Helix pomatia, E. coli, or Recombinant sources) exhibit variable efficiency depending on matrix inhibitors (salts, pH drift). Methyl-d3-Gluc acts as a "canary in the coal mine."-
Scenario A (Success): The enzyme cleaves the glycosidic bond. The LC-MS detects high levels of the aglycone (Methanol-d3) or, more commonly, the absence of the intact glucuronide parent ion.
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Scenario B (Failure): Inhibitors prevent hydrolysis. The LC-MS detects high levels of the intact Methyl-d3-Gluc parent ion. The sample is flagged for re-extraction.
Workflow Visualization
The following diagram illustrates the decision logic using Methyl-d3-Gluc as a sentinel.
Figure 1: Logic flow for using Methyl-d3-Glucuronide as a self-validating hydrolysis control.
Analytical Protocol: LC-MS/MS Method Development
This protocol outlines the quantification of the intact Methyl-d3-Glucuronide to monitor its disappearance (hydrolysis efficiency).
A. Sample Preparation (Dilute-and-Shoot)
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Stock Preparation: Dissolve Methyl-d3-Gluc Sodium Salt in Methanol:Water (50:50) to 1 mg/mL. Store at -20°C.
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Note: Allow vial to reach room temperature before opening to prevent condensation (hygroscopic salt).
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Working Solution: Dilute to 10 µg/mL in hydrolysis buffer (e.g., Ammonium Acetate pH 5.0).
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Matrix Spike: Add 10 µL Working Solution to 100 µL Urine.
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Hydrolysis: Add Enzyme, incubate.
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Quench: Add 300 µL Acetonitrile (precipitates enzyme). Centrifuge 10 min at 10,000 rpm.
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Injection: Inject 5 µL of supernatant.
B. LC-MS/MS Conditions[6][7]
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Column: Polar C18 or HILIC (e.g., Kinetex Biphenyl, 2.6 µm). Note: Glucuronides are polar; standard C18 may yield poor retention.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 0% B hold for 1 min (to retain polar salt), ramp to 90% B over 3 min.
C. Mass Spectrometry Transitions (Negative Mode ESI)
Glucuronides ionize strongly in negative mode (
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Rationale |
| Methyl-d3-Gluc | 210.1 | 175.0 | 15 | Loss of Methoxy-d3 group (Neutral Loss 35) |
| Methyl-d3-Gluc (Qual) | 210.1 | 113.0 | 25 | Ring fragmentation |
| Methyl-Gluc (Endogenous) | 207.1 | 175.0 | 15 | Loss of Methoxy group (Neutral Loss 32) |
Note: The sodium salt dissociates in solution; the MS detects the anionic free acid form.
Stability & Handling Guidelines
The sodium salt form of Methyl-d3-Glucuronide is chemically stable but physically vulnerable.
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Hygroscopicity Management: The salt will deliquesce (turn to liquid) if exposed to ambient humidity (>40% RH) for extended periods.
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Protocol: Store stock powder in a desiccator within a -20°C freezer.
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Weighing: Use an anti-static weighing boat. Do not return unused powder to the stock vial.
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Solution Stability:
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pH Sensitivity: Stable at neutral pH (7.0). Hydrolysis (degradation) accelerates at pH < 3.0 or pH > 9.0.
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Enzyme Contamination: Ensure all glassware is free of residual glucuronidase activity to prevent premature hydrolysis of the standard.
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References
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ARUP Laboratories. (2017).[1] Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. Journal of Analytical Toxicology. Link
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Kura Biotech. (2020). Evaluation of beta-glucuronidase enzymes for urine hydrolysis. Link
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PubChem. (2025). Methyl-beta-D-glucuronide Sodium Salt - Compound Summary. National Library of Medicine. Link
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Sigma-Aldrich. (2024). Methyl β-D-glucuronide sodium salt Product Sheet. Link
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Farsalinos, K. E., et al. (2016). Protocol for the assessment of glucuronide hydrolysis efficiency in urine samples. International Journal of Analytical Chemistry. Link
